2-(Hydroxymethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide
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Overview
Description
2-(Hydroxymethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diethyl 2,2-sulfonyldiacetate with benzaldehyde in the presence of ammonium acetate at room temperature, followed by gentle stirring at 80°C, can yield thiazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(Hydroxymethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new drugs, particularly as antibacterial, antifungal, and anticancer agents.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of specific biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazine derivatives such as:
- 2,6-dicarbethoxy-3,5-diphenyltetrahydro-1,4-thiazine-1,1-dioxide
- 7-hydroxymethyl-8,8-dimethyl-4,8-dihydrobenzol[1,4]thiazine-3,5-dione-11-O-β-D-glucopyranoside .
Uniqueness
What sets 2-(Hydroxymethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide apart is its unique combination of a pyrazole ring fused with a thiazine ring, along with the presence of a hydroxymethyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(5,5-dioxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c10-4-6-3-7-5-13(11,12)2-1-9(7)8-6/h3,10H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQYIAUUINBJED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=CC(=NN21)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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